1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride
Description
1-(2,3-Dimethyl-1H-indol-1-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic compound featuring a hybrid structure combining an indole core and a piperazine moiety. The indole group is substituted with 2,3-dimethyl groups, while the piperazine ring is linked to a p-tolyl (4-methylphenyl) group. The propan-2-ol linker bridges these two pharmacophoric units, and the hydrochloride salt enhances solubility and stability . This compound is structurally related to serotonin receptor modulators, given the presence of the indole-piperazine scaffold, which is common in ligands targeting 5-HT (serotonin) receptors. Its CAS number is 801228-18-2, though commercial availability is listed as "discontinued" in recent sources .
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O.ClH/c1-18-8-10-21(11-9-18)26-14-12-25(13-15-26)16-22(28)17-27-20(3)19(2)23-6-4-5-7-24(23)27;/h4-11,22,28H,12-17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIABYFQHUJQLGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(CN3C(=C(C4=CC=CC=C43)C)C)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride (CAS Number: 1216416-57-7) is a synthetic compound that has garnered attention for its potential biological activities. This indole-based molecule features a piperazine moiety and has been investigated for various pharmacological effects, including anti-tubercular properties and potential applications in treating other diseases.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 414.0 g/mol. Its structural components include:
- Indole Ring : A bicyclic structure known for its presence in many biologically active compounds.
- Piperazine Ring : A six-membered ring that enhances the compound's pharmacokinetic properties.
Anti-Tubercular Activity
Recent studies have explored the compound's efficacy against Mycobacterium tuberculosis. In a study assessing various derivatives, compounds similar to this compound demonstrated significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications to the indole and piperazine structures can lead to enhanced biological activity.
Cytotoxicity Studies
Cytotoxicity assessments conducted on HEK-293 (human embryonic kidney) cells revealed that many derivatives of indole-piperazine compounds, including the target compound, exhibited low toxicity, making them suitable candidates for further development in therapeutic applications .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the indole structure may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the piperazine moiety likely contributes to improved binding affinity and selectivity for these targets.
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the indole and piperazine components through standard organic synthesis techniques. Characterization methods such as NMR spectroscopy and mass spectrometry have confirmed the identity and purity of synthesized compounds .
Comparative Biological Activity
Table 1 summarizes the biological activities of related compounds in the literature:
| Compound Name | IC50 (μM) | Target Organism/Cell Type | Notes |
|---|---|---|---|
| Compound A | 1.35 | M. tuberculosis | Significant activity |
| Compound B | 2.18 | M. tuberculosis | Moderate activity |
| Compound C | >10 | HEK-293 | Low cytotoxicity |
| 1-Dimethyl-Indole-Piperazine Derivative | 4.00 | Various cancer cell lines | Potential anti-cancer activity |
Future Directions
Further research is warranted to explore:
- In Vivo Studies : Evaluating the pharmacokinetics and dynamics in animal models.
- Mechanistic Studies : Understanding the specific molecular interactions at play.
- Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure affect biological activity.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 287.4 g/mol. Its structure features an indole moiety, which is known for its biological activity, combined with a piperazine group that enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds similar to 1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride exhibit significant anticancer properties. The mechanism of action is often linked to their ability to interfere with DNA topoisomerases, which are crucial for DNA replication and transcription. A study highlighted the cytotoxicity of Mannich bases against various cancer cell lines, including androgen-independent prostate cancer (PC-3) cells, showing IC50 values ranging from 8.2 to 32.1 μM .
Neuropharmacological Effects
The piperazine component of this compound suggests potential neuropharmacological applications. Piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This makes them candidates for treating psychiatric disorders such as anxiety and depression.
Antidepressant Properties
Some studies have explored the antidepressant-like effects of similar compounds in animal models. The modulation of serotonergic pathways by these compounds may contribute to their efficacy in alleviating depressive symptoms.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes:
- Formation of the Indole Derivative : The initial step often involves the synthesis of the indole core, which can be achieved through cyclization reactions.
- Piperazine Coupling : The piperazine moiety is introduced via nucleophilic substitution reactions.
- Hydrochloride Salt Formation : To enhance solubility and stability, the final product is converted into its hydrochloride salt.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .
Study 1: Anticancer Efficacy
A notable study evaluated a series of Mannich bases derived from indole and piperazine structures against various cancer cell lines. The results demonstrated that certain derivatives exhibited enhanced cytotoxicity compared to their parent compounds, suggesting that structural modifications can significantly impact biological activity .
Study 2: Neuropharmacological Assessment
In another investigation focused on neuropharmacological effects, researchers assessed the impact of similar compounds on rodent models exhibiting anxiety-like behaviors. The findings indicated that these compounds could reduce anxiety levels significantly compared to control groups, providing a basis for further exploration in therapeutic contexts.
Comparison with Similar Compounds
Key Research Findings and Implications
Synthetic Accessibility : Urea derivatives (11a–11o) exhibit high yields (83–88%), suggesting robust synthetic routes for piperazine-indole hybrids . In contrast, the target compound’s discontinued status may indicate challenges in scalability or purification.
The p-tolyl group in the target compound may confer lipophilicity, favoring CNS penetration compared to chlorophenyl or methoxyphenyl analogues .
Pharmacological Potential: While direct activity data for the target compound are unavailable, structurally related compounds (e.g., NSC132349) are explored for serotonin receptor modulation, suggesting similar therapeutic avenues .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for this compound, and how can researchers ensure reproducibility?
- Methodological Answer : The synthesis typically involves two key steps:
- Step 1 : Alkylation of 4-(p-tolyl)piperazine with 1-bromo-2-propanol to form the intermediate 3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize byproducts .
- Step 2 : Coupling the intermediate with 2,3-dimethyl-1H-indole under basic conditions (e.g., sodium hydride) via nucleophilic substitution. Purification via column chromatography (ethyl acetate/hexane mixtures) ensures >95% purity .
- Key Considerations : Monitor reaction progress using TLC and confirm final structure via H NMR (e.g., indole proton signals at δ 7.2–7.5 ppm) and mass spectrometry .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., piperazine N–CH peaks at δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] matches theoretical mass (CHNOCl).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological assays) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing side reactions?
- Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve indole reactivity but may require post-reaction neutralization to avoid decomposition .
- Scale-Up Adjustments : For industrial-scale synthesis (≥100 g), replace sodium hydride with safer bases (e.g., KCO) and use continuous flow reactors to improve reproducibility .
Q. What experimental strategies resolve contradictions in reported receptor binding affinities?
- Methodological Answer :
- Standardized Assay Conditions : Use radioligand binding assays (e.g., H-spiperone for dopamine D receptors) with controlled buffer pH (7.4) and temperature (25°C) to reduce variability .
- Data Normalization : Compare results against reference compounds (e.g., clozapine for 5-HT affinity) and account for batch-to-batch purity differences via HPLC .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay entries) to identify outliers caused by assay design (e.g., cell line selection) .
Q. How can the compound’s stability be evaluated under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via LC-MS over 24–72 hours .
- Long-Term Storage : Store lyophilized powder at −80°C with desiccants. Reconstitute in DMSO (≤10 mM) and avoid freeze-thaw cycles to prevent hydrolysis of the piperazine moiety .
Data Contradiction & Mechanistic Analysis
Q. What methodologies clarify conflicting results in the compound’s metabolic half-life?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human vs. rodent) with NADPH regeneration systems. Quantify parent compound depletion via LC-MS/MS and identify metabolites (e.g., N-dealkylation products) .
- Cross-Species Validation : Compare metabolic stability in CYP3A4-overexpressing cell lines to isolate enzyme-specific effects .
Q. How can researchers design dose-response studies to account for nonlinear pharmacokinetics?
- Methodological Answer :
- Tiered Dosing : Test 4–6 log-spaced concentrations (1 nM–100 μM) in vitro. Use Hill slope analysis to identify cooperative binding effects .
- In Vivo PK/PD Modeling : Administer intravenous and oral doses in rodents, collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Fit data to a two-compartment model using software like Phoenix WinNonlin .
Safety & Compliance
Q. What safety protocols are critical during handling and disposal?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
